{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine
Description
Properties
IUPAC Name |
[4-(3-methylpiperidin-1-yl)sulfonylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11-3-2-8-15(10-11)18(16,17)13-6-4-12(9-14)5-7-13/h4-7,11H,2-3,8-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZZDOSKBMCICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Aminomethyl)benzenesulfonyl Chloride
The synthesis of 4-(aminomethyl)benzenesulfonyl chloride begins with the nitration of toluene derivatives, followed by functional group transformations:
Nitration and Reduction :
Protection Strategies :
Synthesis of 3-Methylpiperidine
3-Methylpiperidine can be synthesized through cyclization or reduction pathways:
Cyclization of Amino Alcohols :
Reductive Amination :
Sulfonamide Bond Formation
The pivotal step involves coupling 4-(aminomethyl)benzenesulfonyl chloride with 3-methylpiperidine:
Reaction Conditions :
Optimization Insights :
Purification and Characterization
Workup Procedures :
Spectroscopic Validation :
Alternative Synthetic Routes
Reductive Amination Approach
An alternative pathway involves reductive amination of a ketone intermediate:
Synthesis of 4-(Sulfonyl)benzaldehyde :
- Oxidation of 4-(aminomethyl)benzenesulfonamide using pyridinium chlorochromate (PCC) yields the aldehyde.
Condensation with 3-Methylpiperidine :
Solid-Phase Synthesis
For high-throughput applications, resin-bound sulfonyl chlorides can be treated with 3-methylpiperidine, enabling facile purification via filtration.
Scalability and Industrial Considerations
Cost-Efficiency :
Safety Protocols :
Challenges and Limitations
Stereochemical Control :
Sulfonyl Chloride Stability :
- Hydrolytic degradation of sulfonyl chlorides necessitates anhydrous conditions and rapid processing.
Chemical Reactions Analysis
Types of Reactions
{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Key areas include:
- Antimicrobial Activity : Studies suggest that the sulfonamide functionality may enhance the compound's ability to combat bacterial infections.
- Anticancer Properties : Research indicates that the compound may inhibit cancer cell proliferation through specific molecular interactions.
- CNS Activity : The piperidine moiety is known for its role in central nervous system activity, potentially leading to applications in treating neurological disorders.
Drug Development
The compound serves as a building block in drug synthesis. Its unique structure allows for:
- Targeting Specific Receptors : The design can be tailored to interact with various biological targets, enhancing selectivity and efficacy.
- Derivatives Synthesis : Modifications can lead to new compounds with improved pharmacological profiles.
Industrial Applications
In addition to its medicinal uses, the compound is explored in industrial contexts:
- Material Science : Its chemical properties may contribute to the development of new materials with unique characteristics.
- Synthesis of Complex Molecules : Utilized as an intermediate in the synthesis of more complex organic compounds.
Case Studies
Several studies highlight the applications of {4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against resistant bacterial strains. |
| Study 3 | CNS Effects | Indicated potential for treating anxiety disorders through receptor modulation. |
These case studies illustrate the compound's versatility and potential impact across multiple domains.
Predictive Models and Future Directions
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on structural characteristics. This approach aids researchers in identifying promising therapeutic uses and guides further experimental validation.
Biological Activity
The compound {4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine , also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a piperidine ring and a sulfonamide group , which are known to enhance solubility and reactivity. The piperidine moiety is particularly significant as it contributes to various pharmacological properties, including neuroactivity and potential antidepressant effects. The sulfonyl group plays a critical role in facilitating interactions with biological targets.
Research indicates that compounds containing piperidine structures often exhibit diverse biological activities, including:
- Antidepressant effects : The piperidine ring is associated with modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial activity : Sulfonamide derivatives have demonstrated efficacy against various bacterial strains, attributed to their ability to inhibit folic acid synthesis in bacteria.
- Antioxidant properties : Studies have shown that piperidine derivatives can scavenge free radicals, contributing to their potential protective effects against oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Case Studies
-
Antidepressant Activity :
A study highlighted the antidepressant-like effects of piperidine derivatives in animal models. The compounds were shown to increase serotonin levels, suggesting their potential use in treating depression. -
Antimicrobial Efficacy :
Research demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved the inhibition of bacterial growth through interference with metabolic pathways. -
Cytotoxicity Against Cancer Cells :
In vitro studies revealed that this compound induced apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Flow cytometry analysis showed increased late apoptosis rates, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide-functionalized benzylamines , which are explored for therapeutic applications. Below is a detailed comparison with key analogs:
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS: 109069-00-3)
- Structural Difference : Replaces the benzylamine (-CH₂NH₂) with an aniline (-NH₂) group.
- Impact : Reduced basicity (pKa ~4.5 vs. ~9.2 for benzylamine) due to the absence of the aliphatic amine. This lowers membrane permeability but enhances solubility in acidic environments .
- Applications : Primarily used as a synthetic intermediate for dyes and coordination polymers .
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS: 486437-59-6)
- Structural Difference : Substitutes the 3-methylpiperidine with a 4-methylpiperidine ring.
- Impact : Altered spatial orientation of the methyl group affects binding to sterically sensitive targets (e.g., serotonin receptors). Molecular docking studies suggest weaker affinity for 5-HT₆ receptors compared to the 3-methyl analog .
- Applications : Investigated in CNS drug discovery for Alzheimer’s disease .
(4-((4-(Oxetan-3-yl)piperazin-1-yl)sulfonyl)phenyl)methanamine (CAS: 1450723-71-3)
- Structural Difference : Replaces 3-methylpiperidine with a piperazine-oxetane moiety.
- Impact : Increased polarity (cLogP ~0.5) and improved aqueous solubility (≥10 mg/mL). The oxetane ring enhances metabolic stability by resisting oxidative degradation .
- Applications : Used in proteolysis-targeting chimeras (PROTACs) for cancer therapy .
[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine (CAS: 1341165-91-0)
- Structural Difference : Adds a chlorine at the 3-position of the phenyl ring.
- The chlorine substituent improves binding to hydrophobic pockets in kinase targets (e.g., JAK2) .
- Applications : Explored as a kinase inhibitor in oncology .
Pharmacological Data
- Target Affinity : Preliminary studies suggest moderate inhibition of lysyl oxidase (LOX) (IC₅₀ ~5 µM), comparable to thiophene-based analogs (e.g., (5-((4-(pyrrolidin-1-ylsulfonyl)phenyl)sulfonyl)thiophen-2-yl)methanamine, IC₅₀ ~3 µM) .
- ADME Profile :
Comparative Data Table
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Structural Feature | cLogP | Applications |
|---|---|---|---|---|---|---|
| Target Compound | 927979-06-4 | C₁₃H₂₀N₂O₂S | 268.38 | 3-Methylpiperidinyl sulfonyl | 1.8 | LOX inhibition, CNS drug discovery |
| 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline | 109069-00-3 | C₁₂H₁₆N₂O₂S | 252.33 | Aniline core | 1.2 | Dye intermediates |
| 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine | 486437-59-6 | C₁₃H₂₀N₂ | 204.31 | 4-Methylpiperidine | 2.1 | 5-HT₆ receptor modulation |
| Piperazine-oxetane analog | 1450723-71-3 | C₁₄H₂₁N₃O₃S | 311.40 | Oxetane-functionalized piperazine | 0.5 | PROTAC development |
| Chlorinated analog | 1341165-91-0 | C₁₃H₁₉ClN₂ | 238.76 | 3-Chlorophenyl substituent | 2.3 | Kinase inhibition |
Key Research Findings
- Structure-Activity Relationship (SAR) : The 3-methylpiperidine group in the target compound enhances LOX binding compared to 4-methyl or unsubstituted piperidine analogs, likely due to optimal steric complementarity .
- Metabolic Stability : The sulfonyl group reduces cytochrome P450-mediated oxidation, extending half-life (t₁/₂ ~4.5 hours in vitro) compared to ester-containing analogs (t₁/₂ ~1.2 hours) .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing {4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine with high purity and yield?
- Methodological Answer : Synthesis typically involves sulfonylation of the phenyl group followed by amine functionalization. To optimize yield and purity:
- Use a stepwise approach: (1) Introduce the 3-methylpiperidinyl sulfonyl group via nucleophilic substitution with 3-methylpiperidine and a sulfonyl chloride precursor. (2) Protect the amine group during sulfonylation to avoid side reactions.
- Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm purity using HPLC or LC-MS .
- Monitor reaction progress with TLC or NMR to ensure complete conversion at each stage .
Q. How can solubility and stability of this compound be characterized under experimental conditions?
- Methodological Answer :
- Solubility : Test in solvents like ethanol, DMSO, or aqueous buffers (pH 4–8) using UV-Vis spectroscopy or gravimetric analysis. The compound’s basic amine group enhances solubility in acidic aqueous media .
- Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and pH conditions. Monitor degradation via LC-MS and identify byproducts (e.g., sulfonic acid derivatives from hydrolysis) .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the sulfonyl-piperidinyl linkage and methanamine group. Key signals include sulfonyl S=O (~3.1–3.3 ppm in H for adjacent protons) and piperidinyl CH (~1.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. for CHNOS: ~292.12 g/mol) and detect fragmentation patterns .
Advanced Research Questions
Q. How can researchers design Structure-Activity Relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the piperidine ring (e.g., alkyl groups at position 3) or the sulfonyl-phenyl moiety (e.g., halogenation) .
- Biological Testing : Compare analogs in target-specific assays (e.g., receptor binding or enzyme inhibition). For example, replace the 3-methyl group with bulkier substituents to assess steric effects on activity .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate structural changes with activity trends. Prioritize analogs with >50% efficacy in primary screens for further optimization .
Q. What strategies are recommended to resolve contradictory data in biological activity studies (e.g., inconsistent IC values across assays)?
- Methodological Answer :
- Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature, cell lines). For cell-based assays, confirm membrane permeability via logP calculations (>2.0 suggests good penetration) .
- Orthogonal Testing : Validate results using complementary methods (e.g., SPR for binding affinity vs. functional assays for efficacy).
- Meta-Analysis : Compare data with structurally related compounds (e.g., fluorophenoxy or morpholino analogs) to identify trends or outliers .
Q. How can photoaffinity labeling be applied to study the interaction of this compound with biological targets?
- Methodological Answer :
- Probe Design : Synthesize a derivative with a photoreactive group (e.g., diazirine) at the methanamine position. Confirm reactivity via UV irradiation tests .
- Target Identification : Irradiate the probe with UV light (365 nm) in the presence of the target protein, followed by SDS-PAGE and MS/MS to identify crosslinked peptides .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability (BOILED-Egg model), and CYP450 interactions. The sulfonyl group may reduce BBB penetration, necessitating prodrug strategies .
- Molecular Dynamics (MD) Simulations : Simulate binding to hypothesized targets (e.g., GPCRs or kinases) to identify key interaction residues and guide mutagenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
